Aristolan-1(10)-en-9-ol

Sedative-hypnotic GABAergic CNS safety

Research inconsistency often arises from substituting similar aristolane analogues with divergent bioactivity. Aristolan-1(10)-en-9-ol (CAS: 114339-94-5) is a defined aristolane-type sesquiterpenoid (C15H24O, MW 220.35) with validated pharmacological benchmarks. - **GABAergic Sedation Control:** Produces ~60% locomotor inhibition at 300 µg/cage (inhalation) with flumazenil-reversible effects, comparable to 1 mg/kg diazepam but without rota-rod impairment. - **Cytotoxicity Benchmark:** IC50 > 10 µg/mL against BEL7402 cells; established negative control for assay normalization. - **Stereochemical Comparator:** Enables SAR studies against ent-isomer with reported antibacterial activity.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Cat. No. B12399293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolan-1(10)-en-9-ol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C3C(C3(C)C)CC2O)C
InChIInChI=1S/C15H24O/c1-9-6-5-7-10-12(16)8-11-13(14(11,2)3)15(9,10)4/h7,9,11-13,16H,5-6,8H2,1-4H3/t9-,11-,12+,13+,15+/m1/s1
InChIKeyARZRZIVMAWEEFY-PYISLEMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristolan-1(10)-en-9-ol: Identity & Characterization


Aristolan-1(10)-en-9-ol (CAS 114339-94-5), also referred to as aristolen-1(10)-en-9-ol, is a naturally occurring sesquiterpene belonging to the aristolane class of sesquiterpenoids. It is a bicyclic C15H24O compound that can be isolated from marine red alga Laurencia similis [1] and from the roots of the medicinal plant Nardostachys chinensis (spikenard) [2]. The compound has been characterized by detailed NMR spectroscopy and features a gem-dimethylcyclopropane unit typical of aristolane sesquiterpenoids [1]. Unlike many structurally related aristolane compounds that exhibit cytotoxicity or anti-inflammatory activity, Aristolan-1(10)-en-9-ol has been identified as an active sedative principle operating via the GABAergic system, a finding that provides mechanistic support for the traditional use of spikenard as a tranquilizer [2].

Aristolane sesquiterpenoid with rare gem-dimethylcyclopropane skeleton

Isolated from marine alga Laurencia similis and plant Nardostachys chinensis

Supports GABAergic sedation research in inhalation rodent models

Relevant for enantiomer-activity comparison and cytotoxicity negative control studies

Why Aristolan-1(10)-en-9-ol Cannot Be Substituted


Aristolane-type sesquiterpenoids from Nardostachys chinensis and Laurencia species exhibit highly divergent pharmacological profiles that preclude generic substitution. While structurally related aristolanes such as kanshone C potently inhibit the serotonin transporter (SERT) [1], others like aristolan-1(10)-en-9-one and related C15 metabolites show no cytotoxicity against tumor cell lines (IC50 > 10 µg/mL) [2], and yet others demonstrate anti-inflammatory activity with sub-5 µM IC50 values [3]. Aristolan-1(10)-en-9-ol is distinguished by its dual characterization: it demonstrates potent in vivo sedative efficacy via GABAergic mechanisms while simultaneously exhibiting a favorable CNS safety profile devoid of motor coordination impairment in rotarod tests, a property not shared by the benzodiazepine comparator diazepam [4]. This combination of CNS activity with demonstrated functional selectivity makes generic substitution with alternative aristolane or nardosinane sesquiterpenoids scientifically unsound.

C-9 Oxidation State

Ketone analogs (e.g., aristolan-1(10)-en-9-one) lack reported sedation activity, limiting interchangeability.

Stereochemistry

ent-Isomer exhibits antibacterial activity; natural enantiomer shows sedative profile—stereochemical mismatch invalidates results.

Double Bond Regiochemistry

Analogs with different double bond positions may alter receptor binding and biological outcomes.

Aristolan-1(10)-en-9-ol vs. Comparators


Sedation vs. Patchouli Alcohol (Inhalation)

In a head-to-head in vivo comparison, Aristolan-1(10)-en-9-ol exhibited sedation with preserved motor coordination, whereas diazepam produced significant motor impairment. Inhalation of Aristolan-1(10)-en-9-ol (300 µg/cage) prolonged pentobarbital-induced sleep to the same extent as 1 mg/kg diazepam administered intraperitoneally, indicating equivalent sedative potency [1]. Critically, in the rotarod test, 1-hour inhalation of Aristolan-1(10)-en-9-ol at the sedative dose did not affect motor coordination, while diazepam predictably impaired performance [1].

Sedation Activity
Head-to-head
~60% locomotor inhibition at 300 μg/cage
Sedation endpoint benchmark context
Comparable to patchouli alcohol; flumazenil reversal reported
Sedative-hypnotic GABAergic CNS safety Aromatherapy

Motor Coordination Profile vs. Diazepam

In a direct comparative inhalation study, Aristolan-1(10)-en-9-ol and patchouli alcohol (PA) both reduced locomotor activity in caffeine-treated mice by approximately 60% at 300 µg/cage, with inhibition ratios of 63% and 69%, respectively [1]. However, only Aristolan-1(10)-en-9-ol significantly prolonged pentobarbital-induced sleeping time: the target compound produced an 84% prolongation (47 min, P<0.01 vs. vehicle), whereas patchouli alcohol inhalation produced no significant prolongation [1]. The sleep-prolonging effect of Aristolan-1(10)-en-9-ol was completely abolished by the GABAA-benzodiazepine receptor antagonist flumazenil (3 mg/kg), confirming a GABAergic mechanism not shared by patchouli alcohol [1].

Motor Coordination
Head-to-head
No motor impairment (aristolan) vs. impairment (diazepam) at sedative doses
Motor endpoint differentiation context
Rota-rod test; 1 h inhalation
Sedative GABA-A receptor Pharmacodynamics Sesquiterpene comparison

Cytotoxicity vs. Aristolane Analogues in BEL7402 Cells

Both Aristolan-1(10)-en-9-ol and valerena-4,7(11)-diene (VLD) are sedative sesquiterpenoids isolated from spikenard, yet they exhibit quantitatively different efficacy in pentobarbital sleep prolongation assays. VLD prolonged pentobarbital sleep by approximately 2.7-fold (170% prolongation) relative to control, an effect described as similar to that of orally administered chlorpromazine [1]. In contrast, Aristolan-1(10)-en-9-ol produced an 84% prolongation (47 min), an effect comparable to 1 mg/kg diazepam [2]. While VLD appears more potent in absolute sleep prolongation magnitude, Aristolan-1(10)-en-9-ol provides benzodiazepine-comparable efficacy with a defined GABAergic mechanism confirmed by flumazenil reversal [2].

BEL7402 Cytotoxicity
Class-level
IC50 > 10 μg/mL for all aristolane analogs tested
Supports cytotoxicity negative control in BEL7402 cells
Standard cytotoxicity assay; all compounds inactive
Sedative Aromatherapy Natural product Spikenard

Antibacterial Activity of ent-Isomer

A common concern with sesquiterpenoids is non-selective cytotoxicity that may confound pharmacological studies. Aristolan-1(10)-en-9-ol was evaluated alongside 15 other sesquiterpenes from Laurencia similis for cytotoxicity against BEL7402 human liver adenocarcinoma cells [1]. All metabolites tested, including structurally related aristolanes such as aristolan-1(10)-en-9-one and aristolan-1,9-diene, were found inactive with IC50 values exceeding 10 µg/mL (approximately 45 µM for the target compound) [1]. In contrast, other aristolane sesquiterpenoids such as anthracophyllone exhibit cytotoxicity against multiple cell lines with IC50 values of 15-33 µM , while certain aristolane derivatives show PTP1B inhibitory activity with IC50 values as low as 0.4 µM [2].

ent-Isomer Antibacterial
Data to verify
Reported good activity against clinical isolates (qualitative)
Enantiomer identity critical for bioactivity
Quantitative MIC data unavailable; requires verification
Cytotoxicity Selectivity Aristolane Cancer

Mechanistic Differentiation from Desoxo-nachinol A: SERT Modulation vs. GABAergic Sedation

Aristolane- and nardosinane-type sesquiterpenoids from Nardostachys chinensis exhibit divergent pharmacological targets. Among eleven compounds screened for SERT (serotonin transporter) modulatory activity, kanshone C (aristolane-type) was the most potent SERT inhibitor, while desoxo-nachinol A (nardosinane-type) potently enhanced SERT activity [1]. In contrast, Aristolan-1(10)-en-9-ol does not modulate SERT; its sedative effects are mediated exclusively through the GABAergic system, as demonstrated by complete reversal of its sleep-prolonging effect with the GABAA-benzodiazepine receptor antagonist flumazenil [2].

SERT Serotonin transporter Aristolane Nardosinane

Confirmed In Vivo Efficacy via Inhalation Route with Dose-Response Characterization

Aristolan-1(10)-en-9-ol has been rigorously characterized for in vivo sedative efficacy via inhalation administration, a route particularly relevant to its botanical origin in spikenard aromatherapy. Dose-response analysis revealed that inhalation of Aristolan-1(10)-en-9-ol inhibited caffeine-induced hyperlocomotion in mice in a dose-dependent manner, achieving 63% inhibition at 300 µg/cage [1]. At this same dose, the compound prolonged pentobarbital-induced sleep by 84% (47 min, P<0.01) [1]. In comparison, other oxygenated sesquiterpenoids isolated from the same acetone extract (including spathulenol and 1(10)-aristolen-2-one) did not demonstrate comparable sedative efficacy in the same assay system [1].

Inhalation In vivo Dose-response Sedative

Aristolan-1(10)-en-9-ol Validated Applications


GABAergic Sedation Positive Control

Aristolan-1(10)-en-9-ol is uniquely suited for in vivo studies investigating GABA-A receptor-mediated sedation without the confounding variable of motor impairment. The compound achieves benzodiazepine-equivalent sedation (pentobarbital sleep prolongation comparable to 1 mg/kg diazepam) while preserving motor coordination in rotarod tests, a differentiation established in direct head-to-head comparison [1]. This scenario is ideal for researchers seeking to dissociate sedative efficacy from motor side effects or to evaluate novel sedative compounds against a benzodiazepine-comparable natural product control.

Motor-Sparing Sedative Discovery

With confirmed in vivo sedative efficacy via inhalation at defined doses (300 µg/cage producing 63% inhibition of hyperlocomotion and 84% pentobarbital sleep prolongation), Aristolan-1(10)-en-9-ol serves as a validated tool compound for studying pulmonary absorption and olfactory-mediated CNS delivery of sesquiterpenoids [1]. The compound's presence as a major volatile constituent in spikenard essential oil (13.6% relative abundance) further supports its relevance in modeling the pharmacology of traditional aromatherapeutic preparations [1].

BEL7402 Cytotoxicity Negative Control

Unlike many structurally related aristolane sesquiterpenoids that exhibit measurable cytotoxicity against tumor cell lines (IC50 values ranging from 15-33 µM), Aristolan-1(10)-en-9-ol is inactive against BEL7402 human liver adenocarcinoma cells at concentrations exceeding 10 µg/mL (~45 µM) [2]. This cytotoxicity-free profile makes it a preferable starting scaffold for medicinal chemistry derivatization campaigns where cellular toxicity might otherwise confound structure-activity relationship (SAR) interpretation or limit the dynamic range of functional assays.

Stereochemistry-Antibacterial Activity Studies

The compound's isolation from Nardostachys chinensis (spikenard) and its demonstrated GABAergic sedative mechanism provide a molecular rationale for the traditional use of spikenard as an herbal tranquilizer and its incorporation into scented sachets for improving insomnia [1]. Procurement of purified Aristolan-1(10)-en-9-ol enables mechanism-focused research on ethnopharmacological traditions, including studies on olfactory stimulation pathways and the neuropharmacological basis of aromatherapeutic effects.

Application
Selection Property
Validation Focus
GABAergic sedation research (inhalation model)
Sedation endpoint response in rodent models
GABAA receptor involvement confirmation
Motor coordination assessment in sedation research
Motor function preservation during sedation
Rota-rod assessment context
BEL7402 cytotoxicity assay context
Cytotoxicity endpoint baseline for aristolane scaffold
Negative control validation in BEL7402 cells
Enantiomer-antibacterial activity comparison
Stereochemistry-dependent bioactivity
Antibacterial screening of enantiomeric pairs

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